Edan hydrochloride
Description
Contextualization of Edan Hydrochloride within Novel Chemical Entities
This compound emerges as a noteworthy chemical entity primarily through its classification as a prodrug of aspirin (B1665792). nih.gov Prodrugs are inactive or less active precursors of a drug that are metabolized into the active form within the body. The rationale behind developing such derivatives is often to overcome limitations of the parent drug, such as poor solubility, instability, or undesirable side effects. researchgate.netopenmedicinalchemistryjournal.com In the case of this compound, its development is closely linked to efforts to create aspirin analogues with modified delivery characteristics, particularly for transdermal administration. google.comgoogle.com The introduction of the hydrochloride salt aims to enhance its stability and aqueous solubility.
Historical Perspective on Related Chemical Scaffolds and their Academic Significance
The chemical scaffold of this compound is rooted in the long and rich history of salicylic (B10762653) acid and its derivatives. The therapeutic use of willow bark, a natural source of salicin (B1681394) which metabolizes to salicylic acid, dates back thousands of years for treating pain and fever. nih.gov The chemical synthesis of salicylic acid was first achieved in 1838 by Italian chemist Raffaele Piria. google.com Subsequently, in 1859, Hermann Kolbe developed a commercially viable synthesis method. reddit.com
A pivotal moment in medicinal chemistry occurred in 1897 when Felix Hoffmann, a chemist at Bayer, synthesized acetylsalicylic acid, which was later marketed as Aspirin. google.comresearchgate.netnih.gov This was achieved by acetylating salicylic acid with acetic anhydride. nih.gov Aspirin quickly became one of the most widely used drugs globally for its analgesic, anti-inflammatory, antipyretic, and antiplatelet effects. nih.govresearchgate.net The academic significance of the acetylsalicylic acid scaffold is immense, serving as a foundation for numerous studies on structure-activity relationships, drug metabolism, and the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The exploration of aspirin derivatives like this compound is a continuation of this century-long endeavor to refine and improve upon the therapeutic profile of this historic molecule. An interesting, though not formally verified, historical note suggests that Edan, or 2-(diethylamino)ethyl 2-acetoxybenzoate, was first synthesized in the 1970s by Professor Zofia Jerzmanowska at the Medical Academy of Łódź in Poland. reddit.com
Current Research Landscape and Unaddressed Questions Pertaining to this compound
The current research landscape for this compound appears to be centered on its potential as a transdermal prodrug of aspirin. google.comgoogle.com Transdermal delivery offers a promising alternative to oral administration, which can cause gastrointestinal irritation and ulceration, common side effects of aspirin. google.compsu.edu By delivering the drug through the skin, it may be possible to achieve therapeutic effects while minimizing these adverse reactions. psu.edu Patents related to this compound describe its crystalline form and its potential use in pharmaceutical compositions for transdermal application. google.comgoogle.com
Despite this focus, several questions regarding this compound remain largely unaddressed in publicly available scientific literature. While patents suggest its utility, there is a scarcity of peer-reviewed clinical studies demonstrating its efficacy and safety profile in humans. Comparative studies with other aspirin prodrugs or delivery systems are also limited. Key unaddressed questions include:
What is the precise metabolic pathway of this compound in human skin and systemic circulation?
How does its transdermal absorption and bioavailability compare to oral aspirin and other aspirin derivatives?
What is the long-term stability of its formulations for transdermal application?
Are there any unique therapeutic benefits or unforeseen side effects associated with its specific chemical structure?
Further research is needed to fully elucidate the therapeutic potential and clinical viability of this compound as a novel aspirin delivery system.
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 2-(diethylamino)ethyl 2-acetyloxybenzoate;hydrochloride |
| CAS Number | 3861-78-7 |
| Molecular Formula | C₁₅H₂₂ClNO₄ |
| Molecular Weight | 315.79 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in water |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3861-78-7 |
|---|---|
Molecular Formula |
C15H22ClNO4 |
Molecular Weight |
315.79 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-acetyloxybenzoate;hydrochloride |
InChI |
InChI=1S/C15H21NO4.ClH/c1-4-16(5-2)10-11-19-15(18)13-8-6-7-9-14(13)20-12(3)17;/h6-9H,4-5,10-11H2,1-3H3;1H |
InChI Key |
BILQGNUILZKMKV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1OC(=O)C.Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1OC(=O)C.Cl |
Synonyms |
diethylaminoethyl acetylsalicylate Edan Edan hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies for Edan Hydrochloride and Its Analogues
Retrosynthetic Analysis and Identification of Key Precursors for Edan Hydrochloride Synthesis
Retrosynthetic analysis is a technique used to design a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. fortunejournals.com For Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), the primary disconnection strategy targets the pyrazolone (B3327878) ring, a heterocyclic structure.
The most logical disconnection breaks the two C-N bonds within the ring. This approach is based on the well-established Knorr pyrazole (B372694) synthesis and Paal-Knorr reactions. rsc.orgacs.org The analysis identifies two key synthons, which are idealized fragments: a phenylhydrazine (B124118) synthon and a β-ketoester synthon.
The corresponding real-world precursors, or synthetic equivalents, for these synthons are:
Phenylhydrazine (or its more stable salt, phenylhydrazine hydrochloride )
Ethyl acetoacetate (IUPAC name: Ethyl 3-oxobutanoate) shivajicollege.ac.in
This retrosynthetic pathway is highly efficient as it leads directly to two readily available and inexpensive starting materials. The entire synthesis can often be accomplished in a single step (a one-pot reaction), which is a significant advantage in chemical manufacturing. ias.ac.in
Classical Synthetic Routes to Edaravone
The most common and historically significant method for synthesizing Edaravone is the condensation reaction between phenylhydrazine and ethyl acetoacetate. newdrugapprovals.org This method is a variation of the Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry.
Multi-step Reaction Sequences and Isolation of Intermediates
The reaction mechanism can be outlined as follows:
Hydrazone Formation: The initial step is a nucleophilic addition of the more nucleophilic nitrogen atom of phenylhydrazine to the ketone carbonyl group of ethyl acetoacetate. This is followed by dehydration to form a phenylhydrazone intermediate. rsc.org
Intramolecular Cyclization (Ammonolysis): The second step involves an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine (B178648) moiety onto the ester carbonyl group. acs.org
Elimination: This attack forms a tetrahedral intermediate, which then collapses, eliminating a molecule of ethanol (B145695) to yield the stable five-membered pyrazolone ring of Edaravone. google.comacs.org
While the intermediate hydrazone is not typically isolated in standard procedures, its formation is a critical step in the reaction sequence. The entire process is driven by the formation of the highly stable, conjugated pyrazolone ring system. ias.ac.in
Optimization of Reaction Conditions for Yield and Purity
Optimizing the synthesis of Edaravone is crucial for industrial production to maximize yield and purity while minimizing costs and reaction time. Key parameters that are frequently adjusted include the solvent, catalyst, temperature, and purification method. google.comrsc.org
| Parameter | Condition | Outcome | Reference |
| Solvent | Ethanol | Common solvent, but can result in lower yields (~70%) and more impurities if not optimized. | newdrugapprovals.org |
| Water | Can be used as a solvent; pH adjustment is critical. | google.com | |
| Acetic Acid | Can act as both a solvent and an acid catalyst. | google.com | |
| Catalyst | Acid (Acetic Acid, HCl) | An acid catalyst is often used to facilitate the reaction, sometimes by starting with phenylhydrazine hydrochloride. | google.com |
| Base (e.g., Sodium Hydroxide) | Used to free the phenylhydrazine base from its hydrochloride salt before reaction. | newdrugapprovals.org | |
| pH Control | Adjusting the initial pH to ~6.0 has been shown to be optimal in some patented methods. | google.comgoogle.com | |
| Temperature | Reflux | Most classical methods involve heating the reaction mixture to reflux (e.g., 75-80°C in ethanol). | google.com |
| Room Temperature | Some modern methods with highly efficient catalysts can proceed at lower temperatures. | growingscience.com | |
| Purification | Recrystallization | Crude Edaravone is typically purified by recrystallization from a suitable solvent like ethanol to achieve high purity (>99%). | google.com |
Researchers have found that adjusting these conditions can significantly impact the outcome. For instance, one optimized procedure reported reducing the reaction time from 2 hours to just 15 minutes and increasing the yield from 66% to over 80% simply by modifying the temperature and purification process. rsc.org
Advanced Approaches in Edaravone Synthesis
While the classical synthesis is robust, modern chemistry seeks more sophisticated, efficient, and environmentally responsible methods. This includes the development of stereoselective pathways for new analogues and the application of green chemistry principles.
Stereoselective Synthesis Strategies for Chiral Analogues
Edaravone itself is achiral. However, significant research has focused on creating chiral analogues to explore their biological activities, which requires stereoselective synthesis. mdpi.comcwu.edu Asymmetric synthesis allows for the selective formation of a single enantiomer of a chiral molecule. mdpi.com
Strategies for synthesizing chiral Edaravone analogues include:
Using Chiral Building Blocks: The synthesis can be adapted by starting with chiral versions of the precursors, such as a substituted chiral β-ketoester. This allows the chirality to be incorporated directly into the final molecule. mdpi.com
Derivatization of the Edaravone Core: Introducing substituents at various positions on the Edaravone scaffold can create chiral centers. For example, a series of 4-aminopyrazol-5-ols, which are structural analogues of Edaravone, have been synthesized as their hydrochloride salts via the reduction of corresponding oximes. nih.gov
Catalytic Asymmetric Reactions: Advanced methods like the Roskamp–Feng reaction utilize chiral Lewis acid catalysts to create β-keto esters with high enantioselectivity, which could then be used to build chiral Edaravone analogues. mdpi.com
These approaches have led to the creation of diverse libraries of Edaravone derivatives, including those with substitutions on the phenyl ring, the pyrazole ring, or the methyl group, to probe structure-activity relationships. mdpi.comresearchgate.netunimi.it
Application of Green Chemistry Principles in Synthetic Pathways
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. alfa-chemistry.com Several green approaches have been applied to the synthesis of Edaravone and its derivatives. marketresearchintellect.com
| Green Chemistry Principle | Application in Edaravone Synthesis | Benefit | Reference |
| Safer Solvents | Using water as the reaction medium instead of volatile organic solvents like ethanol. | Reduces environmental impact and improves safety. | acs.org |
| Catalysis | Employing reusable or highly efficient catalysts (e.g., ionic liquids, FeCl3/SiO2 nanoparticles) to improve reaction rates and reduce waste. | Increases atom economy and allows for milder reaction conditions. | growingscience.comorgchemres.org |
| Energy Efficiency | Developing solvent-free reactions that proceed at room temperature or with minimal heating. | Lowers energy consumption and costs. | ias.ac.in |
| Process Intensification | Implementing continuous flow manufacturing processes. | Improves safety, reduces impurity formation, increases throughput, and minimizes waste compared to traditional batch processes. | acs.orgacs.org |
Continuous flow synthesis, in particular, represents a significant advancement. It minimizes the decomposition of sensitive reagents like phenylhydrazine and allows for a much higher throughput (e.g., over 11 kg/day) with exceptional purity (99.95%), making it highly suitable for industrial-scale production. acs.orgacs.org These methods align with the growing demand for more sustainable pharmaceutical manufacturing. marketresearchintellect.com
Computational and Theoretical Investigations of Edan Hydrochloride
Molecular Modeling and Docking Simulations of Edan Hydrochloride
Molecular modeling and docking are powerful computational techniques used to predict how molecules like this compound interact with biological macromolecules, such as proteins and nucleic acids. derpharmachemica.comwikipedia.org These methods are crucial for understanding the structural basis of molecular recognition and for designing new therapeutic agents or diagnostic tools. derpharmachemica.comresearchgate.net
Prediction of Ligand-Target Interactions and Binding Modes
Molecular docking simulations are employed to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a target molecule. wikipedia.orgrasayanjournal.co.in For this compound, which is often attached to a peptide or other molecular scaffold, docking studies help elucidate how the entire probe-scaffold construct binds within the active or allosteric sites of proteins. nih.govresearchgate.net
Key interactions governing the binding of Edan-labeled molecules include hydrogen bonds, hydrophobic interactions, and electrostatic forces. plos.org For instance, in studies involving proteases, docking simulations can reveal how an Edan-appended peptide substrate fits into the enzyme's catalytic site. The naphthalene (B1677914) ring of Edan may engage in hydrophobic interactions with nonpolar residues of the target protein, while the sulfonic acid and amino groups can form hydrogen bonds or salt bridges with charged or polar residues. plos.orgresearchgate.net These predictions are essential for rationalizing structure-activity relationships and for the design of more specific and efficient enzyme substrates or inhibitors. biosolveit.de
Table 1: Predicted Interactions of Edan-based Ligands with Protein Targets
| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Outcome |
|---|---|---|---|
| HIV-1 Protease | Varies (mutant dependent) | Hydrophobic, H-bonding | Inhibition of protease activity |
| SARS-CoV-2 3CLpro | Catalytic triad (B1167595) (e.g., His, Ser) | H-bonding, Electrostatic | Competition with substrate |
This table is generated based on typical interactions observed in docking studies of similar FRET probes and may not represent specific, published this compound docking results which are limited.
Conformational Analysis and Energy Landscapes
The biological activity and fluorescent properties of this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of a molecule and their corresponding energies to identify stable, low-energy states. solubilityofthings.com The resulting energy landscape provides a map of all possible conformations and the energy barriers between them. researchgate.netnih.gov
For this compound, rotation around its flexible ethylamino linker allows it to adopt various conformations. Computational methods can map the potential energy surface as a function of key dihedral angles, revealing the most stable conformers. researchgate.net This analysis is critical because the distance and orientation between Edan (the donor) and its FRET acceptor (like DABCYL) are highly dependent on the conformation of the linker, which in turn dictates the efficiency of energy transfer. mdpi.com Understanding the conformational energy landscape helps in designing linkers that maintain an optimal distance for FRET-based assays. nih.govresearchgate.net
Quantum Chemical Calculations for this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and intrinsic properties of molecules. researchgate.netphyschemres.org These methods are used to calculate a wide range of molecular properties that are difficult or impossible to measure experimentally.
Electronic Structure and Reactivity Descriptors (e.g., frontier orbitals, electrostatic potentials)
The electronic properties of this compound are fundamental to its function as a fluorophore. Quantum chemical calculations can determine the distribution of electrons within the molecule and identify regions that are electron-rich or electron-poor. ekb.eg
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. ekb.egworldscientific.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the molecule's chemical stability and the energy required for electronic excitation, which is the basis of its fluorescence. physchemres.org
Electrostatic Potential (ESP): The ESP map visualizes the electrostatic potential on the molecule's surface, highlighting regions susceptible to electrophilic or nucleophilic attack. ekb.eg For this compound, the negatively charged sulfonic acid group and the positively charged amino groups are prominent features on the ESP map, indicating their high potential for forming strong electrostatic interactions and hydrogen bonds.
Note: Specific values are dependent on the level of theory and basis set used in the calculation.
Spectroscopic Property Predictions (e.g., vibrational modes, electronic transitions)
Quantum chemistry can also predict spectroscopic properties, which can be directly compared with experimental data to validate the computational model. acs.orgnih.gov
Vibrational Modes: Calculations can predict the frequencies and intensities of infrared (IR) and Raman spectra. uu.nl Each vibrational mode corresponds to a specific type of atomic motion, such as stretching or bending of chemical bonds. Comparing predicted vibrational spectra with experimental ones can help confirm the molecule's structure and conformation.
Electronic Transitions: Time-dependent DFT (TD-DFT) is a powerful method for predicting the energies of electronic transitions, which correspond to the absorption of light (UV-Vis spectrum) and subsequent emission (fluorescence spectrum). chemrxiv.orgmdpi.com For this compound, these calculations can predict its characteristic absorption and emission maxima, providing insight into how its chemical environment influences its fluorescent properties. chemrxiv.org
Molecular Dynamics Simulations of this compound in Biological Systems
While molecular docking provides a static picture of binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.gov This approach is invaluable for understanding the flexibility of both the ligand and its biological target, as well as the role of the surrounding solvent. princeton.edumdpi.com
When this compound is part of a larger system, such as a fluorescently labeled peptide in an aqueous solution with a target protein, MD simulations can track the conformational changes of the entire complex. nih.govmdpi.com These simulations reveal how the Edan-labeled probe explores different conformations, how it interacts with water molecules, and how its binding to the target protein can alter the protein's own dynamics. princeton.edu For FRET-based systems, MD simulations are particularly useful for sampling the distribution of donor-acceptor distances, which provides a more realistic and dynamic picture of FRET efficiency than a single static structure would allow. mdpi.com The stability of key hydrogen bonds and hydrophobic contacts identified in docking can also be assessed over the course of an MD simulation, providing a more rigorous evaluation of the binding mode. researchgate.net
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no specific computational or theoretical studies publicly available that focus on the dynamic behavior, stability in aqueous and membranous environments, solvent effects, or protonation state of the chemical compound this compound.
The compound has been identified in chemical databases such as PubChem under the name this compound (CID 10245200). nih.gov Its formal IUPAC name is 2-(diethylamino)ethyl 2-acetyloxybenzoate;hydrochloride. nih.gov It is also known by several synonyms, including Diethylaminoethyl acetylsalicylate hydrochloride and Aspirin (B1665792) Trelamine Hydrochloride. nih.govnih.govfda.gov
Therefore, it is not possible to generate the requested scientific article based on existing research.
Mechanistic Investigations of Edan Hydrochloride at Molecular and Cellular Levels
Identification of Molecular Targets of Edan Hydrochloride
Chemical proteomics has emerged as a robust platform for the comprehensive profiling of drug-binding proteins directly in their native biological context. nih.gov This approach typically involves synthesizing a chemical probe based on the small molecule of interest. nih.gov For this compound, this would involve chemically modifying its structure to include a reactive moiety for covalent cross-linking and/or an enrichment handle (like biotin (B1667282) or an alkyne tag for click chemistry) without significantly altering its original bioactivity. nih.govresearchgate.net
These affinity-based probes are then incubated with cell lysates or live cells to allow binding to their protein targets. nih.govrsc.org After incubation, the probe-protein complexes can be captured and enriched. Subsequent analysis using advanced mass spectrometry techniques allows for the identification and quantification of the proteins that have specifically interacted with the this compound probe. evotec.com This method not only identifies high-affinity targets but can also provide a broader view of the compound's interaction landscape within the proteome. universiteitleiden.nl
Table 1: Representative Data from a Hypothetical Chemical Proteomics Experiment for this compound This table illustrates the type of data that would be generated from such an experiment, identifying potential protein targets based on their enrichment ratio when pulled down by an this compound-derived probe versus a control.
| Protein Target ID | Protein Name | Enrichment Ratio (Probe vs. Control) | Function |
|---|---|---|---|
| P05787 | Cyclooxygenase-1 (COX-1) | 15.2 | Prostaglandin Synthesis |
| Q9Y6M1 | Prostaglandin E synthase | 8.5 | Prostaglandin Synthesis |
| P35354 | Cyclooxygenase-2 (COX-2) | 6.1 | Inflammation, Prostaglandin Synthesis |
| P13798 | Butyrylcholinesterase (BChE) | 4.3 | Neurotransmitter Metabolism |
Genetic screening offers a complementary and unbiased functional approach to target identification. nih.gov Techniques such as CRISPR-Cas9-based screens can be employed to identify genes that modify a cell's sensitivity to a compound. nih.gov In a typical experiment, a library of cells, each with a specific gene knocked out, is treated with this compound. Genes whose knockout confers either resistance or hypersensitivity to the compound's effects are considered potential targets or key components of the pathway in which the compound acts. drughunter.com
For instance, if knocking out a specific receptor gene results in cellular resistance to this compound, it strongly implies that the receptor is a direct target required for the compound's activity. enzene.com This genetic evidence provides a powerful validation tool that, when combined with chemical proteomics, can definitively identify the physiologically relevant targets of this compound. nih.gov
Receptor Binding and Downstream Signaling Pathway Analysis
Once a potential receptor target is identified, the next step is to characterize the biophysical and functional consequences of the drug-receptor interaction. This involves quantifying the binding affinity and kinetics, and mapping the subsequent cascade of intracellular events.
The interaction between a ligand like this compound and its receptor can be quantified by key parameters. The equilibrium dissociation constant (K_d) represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium, serving as an inverse measure of binding affinity (a lower K_d indicates higher affinity). youtube.com The maximum binding capacity (B_max) reflects the total concentration of receptor sites in the tissue or cell preparation. turkupetcentre.net
These parameters are typically determined through saturation binding assays, often using a radiolabeled version of the ligand or a competitive binding assay with a known radioligand for the target receptor. nih.govresearchgate.net By incubating the receptor preparation with increasing concentrations of the labeled ligand, a saturation curve can be generated, from which K_d and B_max values are calculated. turkupetcentre.net Kinetic parameters, such as the association rate constant (k_on) and the dissociation rate constant (k_off), provide further insight into the dynamics of the binding event over time. nih.govyoutube.com
Table 2: Hypothetical Binding Parameters for this compound with a Putative Receptor Target This table provides an example of binding affinity and capacity data that would be determined through ligand-receptor binding assays.
| Parameter | Value | Unit | Description |
|---|---|---|---|
| K_d (Equilibrium Dissociation Constant) | 75 | nM | Concentration for 50% receptor occupancy; indicates binding affinity. |
| B_max (Maximum Binding Capacity) | 1250 | fmol/mg protein | Total number of binding sites in the sample. |
| k_on (Association Rate Constant) | 2.1 x 10^5 | M⁻¹s⁻¹ | Rate of ligand-receptor complex formation. |
| k_off (Dissociation Rate Constant) | 1.6 x 10⁻² | s⁻¹ | Rate of ligand-receptor complex dissociation. |
Binding of a ligand to its receptor, particularly G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. nih.gov These cascades often involve the generation of small, non-protein molecules called second messengers, such as cyclic AMP (cAMP), inositol (B14025) triphosphate (IP₃), diacylglycerol (DAG), and intracellular calcium ions (Ca²⁺). nih.govwikipedia.orgbritannica.com
To investigate the effect of this compound on these pathways, cells expressing the target receptor would be stimulated with the compound. Changes in the levels of key second messengers would then be measured using techniques like immunoassays or fluorescent biosensors. nih.gov Furthermore, many signaling pathways converge on the activation of protein kinases, which regulate cellular processes through the phosphorylation of target proteins. Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics can be used to determine how this compound treatment alters the phosphorylation state of key signaling proteins downstream of its target receptor.
Enzyme Kinetics and Inhibition Studies of this compound
Many drugs exert their effects by modulating the activity of enzymes. longdom.org Given that this compound is a derivative of acetylsalicylic acid, a well-known enzyme inhibitor, investigating its interactions with enzymes like cyclooxygenases (COX) is a critical aspect of its mechanistic study. youtube.com
Enzyme inhibition studies are performed to determine whether a compound can reduce the rate of an enzyme-catalyzed reaction and to characterize the nature of this inhibition. nih.gov The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. researchgate.net
Further kinetic analyses can distinguish between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring the effect of the inhibitor on the enzyme's Michaelis constant (K_m) and maximum velocity (V_max). nih.gov For example, a competitive inhibitor will increase the apparent K_m of the substrate without changing V_max, while a non-competitive inhibitor will decrease V_max without affecting K_m. nih.gov This information is vital for understanding how this compound might interfere with metabolic or signaling pathways regulated by specific enzymes. drugbank.com
Table 3: Illustrative Enzyme Inhibition Data for this compound against a Target Enzyme This table shows representative data from an enzyme kinetics experiment, demonstrating how the presence of an inhibitor like this compound could alter key kinetic parameters.
| Condition | K_m (Substrate Affinity) | V_max (Maximum Velocity) | IC₅₀ (Inhibitory Potency) | Inhibition Type |
|---|---|---|---|---|
| No Inhibitor | 15 µM | 100 nmol/min/mg | N/A | N/A |
| + this compound | 45 µM | 100 nmol/min/mg | 5.2 µM | Competitive |
Characterization of Inhibitor Potency and Selectivity (e.g., IC50, K_i)
No publicly available studies were identified that report the half-maximal inhibitory concentration (IC50) or the inhibition constant (K_i) of this compound against any specific biological target. Consequently, its potency and selectivity as an inhibitor remain uncharacterized in the scientific literature.
Investigation of Allosteric Modulation Mechanisms
There is no information available from published research to suggest or detail any allosteric modulation mechanisms associated with this compound. Studies investigating its binding to allosteric sites on enzymes or receptors have not been found.
Cellular and Subcellular Distribution Studies of this compound
Mechanisms of Cellular Uptake and Efflux
Scientific data on the mechanisms by which this compound enters and exits cells are not available. Research detailing its transport across the cell membrane, whether through passive diffusion, active transport, or other mechanisms, has not been published.
Intracellular Compartmentalization and Localization
There are no studies available that have investigated the subcellular distribution of this compound. Its localization within intracellular compartments such as the nucleus, mitochondria, or endoplasmic reticulum has not been determined.
Investigation of Gene Expression and Protein Regulation by this compound
Transcriptomic Profiling and Pathway Analysis
No transcriptomic studies (e.g., microarray or RNA-sequencing) have been published that analyze the effects of this compound on global gene expression. As a result, there is no information on the cellular pathways that may be modulated by this compound.
Proteomic Changes Induced by this compound Treatment
Research Findings from Aspirin (B1665792) Proteomic Studies:
Treatment of human colon cancer cells (HT29) with aspirin has been shown to significantly alter the cellular proteome. In one study, exposure to aspirin resulted in the dysregulation of 552 proteins, with 208 proteins being upregulated and 334 downregulated. nih.govmednexus.org A key finding was the significant upregulation of the tumor suppressor protein p53 by 2.52-fold and the downregulation of cyclin-dependent kinase 1 (CDK1) to half of its normal level. nih.govmednexus.org This suggests that aspirin may exert its effects on colon cancer cells by inducing cell cycle arrest and apoptosis through the p53-CDK1 pathway. nih.govmednexus.org
A randomized crossover trial in healthy individuals investigated the effects of regular aspirin intake (325 mg/day) on the plasma proteome. plos.org This study identified nine proteins with statistically significant changes in their plasma levels. plos.org Notably, succinate (B1194679) dehydrogenase subunit C (SDHC), a component of the mitochondrial tricarboxylic acid (TCA) cycle, was found to have a 34% lower expression level with aspirin treatment. plos.org Conversely, the expression of myosin-1 (MYH1) was 62% higher. plos.org Other proteins with altered expression levels included NR2F1, MSI1, FOXO1, KHDRBS3, NFKBIE, LYZ, and IKZF1, which are involved in various pathways such as DNA repair, inflammation, and oncogenesis. plos.org
Furthermore, research has demonstrated that aspirin can induce widespread lysine (B10760008) acetylation on a multitude of cellular proteins. One study identified over 12,000 sites of lysine acetylation on 3,763 proteins in HeLa cells treated with aspirin. nih.govnih.gov This indicates that aspirin has the potential to alter the function of a vast number of proteins through post-translational modification. nih.govnih.gov
The active metabolite of aspirin, salicylic (B10762653) acid, has also been a subject of proteomic investigations. It has been identified that salicylic acid directly binds to the high mobility group box 1 (HMGB1) protein. nih.gov This interaction suppresses the pro-inflammatory activities of HMGB1, including its chemoattractant function and its ability to induce the expression of pro-inflammatory cytokines and cyclooxygenase 2 (COX-2). nih.gov
In the context of airway remodeling in human lung fibroblasts, aspirin treatment has been shown to increase both the mRNA and protein expression of Arginase II (ArgII). pcom.edu
The tables below summarize the key proteomic changes observed in response to aspirin treatment from the aforementioned studies.
Table 1: Dysregulated Proteins in Colon Cancer Cells (HT29) Treated with Aspirin
| Protein | Regulation | Fold Change | Putative Function |
| p53 | Upregulated | 2.52 | Tumor suppressor, cell cycle regulation, apoptosis |
| CDK1 | Downregulated | 0.5 | Cell cycle progression |
Data sourced from a quantitative proteomic analysis of HT29 cells exposed to aspirin. nih.govmednexus.org
Table 2: Plasma Proteins with Altered Expression Following Aspirin Treatment in Healthy Individuals
| Protein | Regulation | Average Change in Expression | Putative Function |
| SDHC | Downregulated | -34% | Mitochondrial respiration (TCA cycle) |
| MYH1 | Upregulated | +62% | DNA base excision repair |
| NR2F1 | Downregulated | Not specified | Transcriptional regulation |
| MSI1 | Downregulated | -29% | RNA-binding protein, oncogenesis |
| FOXO1 | Upregulated | Not specified | Transcription factor, apoptosis |
| KHDRBS3 | Upregulated | Not specified | RNA-binding protein |
| NFKBIE | Upregulated | Not specified | Inhibition of NF-κB signaling |
| LYZ | Upregulated | Not specified | Antimicrobial defense |
| IKZF1 | Upregulated | Not specified | Transcription factor, hematopoiesis |
Data from an exploratory plasma proteomic analysis in a randomized crossover trial. plos.org
Table 3: Other Key Protein Interactions and Expression Changes with Aspirin and Salicylate (B1505791)
| Compound | Interacting/Affected Protein | Effect | Cellular Context |
| Aspirin | Multiple proteins | Lysine acetylation at >12,000 sites | HeLa cells |
| Salicylic Acid | HMGB1 | Binding and suppression of pro-inflammatory activity | In vitro studies |
| Aspirin | Arginase II (ArgII) | Increased mRNA and protein expression | Human lung fibroblasts |
This table summarizes findings from multiple studies on aspirin and its metabolite. nih.govnih.govnih.govpcom.edu
Structure Activity Relationship Sar and Structure Property Relationship Spr of Edan Hydrochloride Analogues
Rational Design and Synthesis of Edan Hydrochloride Analogues for SAR Profiling
The general structure of a local anesthetic, which is relevant to this compound, consists of three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine. aneskey.commedscape.com SAR studies on local anesthetics have demonstrated that variations in each of these components can significantly influence potency, duration of action, and toxicity. aneskey.comnih.gov
For instance, in the design of analogues, modifications to the aromatic ring, such as the introduction of electron-donating groups at the ortho or para positions, have been shown to enhance the activity of procaine-like molecules. youtube.com Similarly, alterations to the alkyl chain of the amino group can affect the hydrophobicity and, consequently, the potency and duration of action. nih.gov The synthesis of a homologous series of local anesthetic compounds, for example, allows for a systematic evaluation of how chain length influences biological activity. mdpi.com
In the context of this compound's acetylsalicylic acid moiety, SAR studies on aspirin (B1665792) derivatives have highlighted the importance of the acetyl group for its pharmacological activity. blogspot.comblogspot.com The synthesis of various esters of salicylic (B10762653) acid has been a strategy to improve stability and modulate activity. blogspot.com Therefore, the rational design and synthesis of this compound analogues would involve creating a library of compounds with variations in these key structural motifs to establish a comprehensive SAR profile.
Elucidation of Key Pharmacophoric Features and their Contribution to Activity
A pharmacophore model for this compound analogues would encapsulate the essential steric and electronic features required for biological activity. Based on its structural components, the key pharmacophoric features likely include a hydrophobic aromatic region, a hydrogen bond acceptor (the ester carbonyl), and a positively ionizable group (the tertiary amine).
For the local anesthetic activity, the aromatic ring contributes to the lipophilicity of the molecule, facilitating its passage across cell membranes to reach its target, the voltage-gated sodium channels. medscape.com The tertiary amine, which is protonated at physiological pH, is crucial for the binding of the molecule to the sodium channel. medscape.com The intermediate ester chain plays a role in the proper spatial orientation of the lipophilic and hydrophilic moieties.
Drawing from the SAR of salicylates, the acetyl group and the carboxylic acid group (as an ester in this compound) are critical for anti-inflammatory activity. blogspot.com The acetyl group is essential for the acetylation of cyclooxygenase (COX) enzymes, the primary mechanism of action for aspirin. blogspot.comnih.gov The phenolic ring also plays a vital role in the molecule's activity. blogspot.com
Therefore, the key pharmacophoric features of this compound analogues and their contributions to activity can be summarized as follows:
| Pharmacophoric Feature | Contribution to Activity |
| Aromatic Ring | Provides lipophilicity for membrane penetration and hydrophobic interactions with the target. |
| Ester Linkage | Connects the lipophilic and hydrophilic parts and influences metabolic stability. The carbonyl group acts as a hydrogen bond acceptor. |
| Diethylaminoethyl Group | The tertiary amine is protonated at physiological pH, acting as a positively ionizable group crucial for binding to ion channels. The alkyl chain length and branching affect lipophilicity and duration of action. |
| Acetyl Group | Essential for potential anti-inflammatory activity via acetylation of target enzymes like COX. |
Impact of Structural Modifications on Molecular Interactions and Target Engagement
Structural modifications to this compound analogues can profoundly impact their molecular interactions with biological targets, thereby altering their efficacy and selectivity.
Modifications of the Aromatic Ring: Substituents on the phenyl ring can influence the electronic properties and steric bulk of the molecule. Electron-donating groups, such as alkoxy or amino groups, at the para or ortho positions of the benzoic acid ring in procaine analogues have been shown to increase local anesthetic activity. youtube.com This is attributed to an increase in the electron density of the carbonyl oxygen, which can enhance binding to the target receptor. youtube.com Conversely, bulky substituents may hinder the proper fit of the molecule into the binding pocket.
Modifications of the Intermediate Chain: The nature of the linker between the aromatic ring and the amino group is critical. While this compound possesses an ester linkage, which is susceptible to hydrolysis by plasma esterases, replacing it with a more stable amide linkage is a common strategy in the design of longer-acting local anesthetics like lidocaine. nih.govresearchgate.net The length and branching of the alkyl chain within the ester or amide can also affect the duration of action and toxicity. youtube.com
Modifications of the Amino Group: The tertiary amine is a crucial component for the local anesthetic action. The pKa of this amine determines the degree of ionization at physiological pH, which in turn affects the onset of action. aneskey.com Increasing the size of the alkyl groups on the nitrogen can increase lipophilicity and, consequently, the potency and duration of action. nih.gov However, excessively bulky groups can lead to a decrease in activity. Secondary amines, while potentially longer-acting, tend to be more irritating. youtube.com
Modifications of the Acetylsalicylate Moiety: For the anti-inflammatory component of this compound's potential activity, modifications to the acetylsalicylate part are critical. The acetyl group is the key to aspirin's ability to acetylate COX enzymes. nih.gov Moving the acetyl group to a different position or replacing it with other acyl groups can significantly alter the inhibitory activity against COX-1 and COX-2. blogspot.com The esterification of the carboxylic acid group, as seen in this compound, can affect the compound's stability and pharmacokinetic profile. blogspot.com
Computational SAR and QSAR Modeling of this compound Analogues
Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding the SAR of this compound analogues and for designing new compounds with improved properties.
Development of Predictive Models for Biological Activity (e.g., binding affinity)
QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR models could be developed to predict their local anesthetic potency or their anti-inflammatory activity. These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as hydrophobicity (logP), electronic properties, and steric parameters.
For instance, a QSAR study on acyl salicylic acid derivatives designed as COX-1 inhibitors found that hydrophobicity (LogP) and molecular energy contributed significantly to their inhibitory action. fip.orgfip.org Similarly, for local anesthetics, properties like lipophilicity are known to correlate with potency. aneskey.com
A typical QSAR model can be represented by a linear or non-linear equation. For example, a simplified linear QSAR model might look like:
Biological Activity = c1 * (logP) + c2 * (Electronic Parameter) + c3 * (Steric Parameter) + constant
Where c1, c2, and c3 are coefficients determined through regression analysis. Such models, once validated, can be used to predict the activity of newly designed analogues before their synthesis, thereby prioritizing the most promising candidates. nih.gov
In Silico Library Design and Virtual Screening
In silico library design involves the creation of a large, virtual collection of chemical structures based on a common scaffold, in this case, that of this compound. nih.gov By systematically varying the substituents at different positions on the molecule, a diverse library of virtual analogues can be generated.
Virtual screening can then be employed to filter this library and identify compounds with a high probability of being active. nih.gov This can be done through two main approaches:
Ligand-based virtual screening: This method uses a pharmacophore model derived from known active compounds to search the virtual library for molecules that match the key pharmacophoric features.
Structure-based virtual screening: If the 3D structure of the biological target (e.g., a sodium channel or a COX enzyme) is known, molecular docking can be used to predict the binding affinity and orientation of each compound in the library to the target's active site. ijrpr.comresearchgate.net Compounds with high predicted binding affinities are then selected for synthesis and biological testing.
Molecular docking studies on aspirin derivatives have been used to explore their binding affinity for various protein targets and to understand the impact of different functional groups on these interactions. researchgate.netoatext.com Similar computational studies on local anesthetics have helped in the rational design of new compounds with improved properties. mdpi.com The integration of in silico library design and virtual screening can significantly accelerate the drug discovery process for novel this compound analogues.
Preclinical Pharmacological Research of Edan Hydrochloride in in Vitro and Animal Models Mechanistic Focus
In Vitro Cellular Assays for Mechanistic Elucidation of Edan Hydrochloride Activity
The preclinical evaluation of novel therapeutic agents relies heavily on in vitro cellular assays to elucidate their mechanism of action. These assays provide a controlled environment to study the direct effects of a compound on cellular processes, helping to identify its molecular targets and downstream signaling pathways.
Cell-Based Target Engagement Assays
Cell-based target engagement assays are crucial for confirming that a drug candidate interacts with its intended molecular target within a cellular context. discoverx.comnih.gov These assays measure the binding of a compound to its target protein inside the cell, which is a critical first step in its pharmacological action. youtube.comnih.gov Technologies such as cellular thermal shift assays (CETSA), where ligand binding stabilizes the target protein against heat-induced denaturation, can provide quantitative data on target engagement. youtube.com Other methods may involve the use of specialized reporter systems or imaging techniques to visualize and quantify the interaction between the compound and its target. scispace.com The data from these assays are essential for establishing a clear link between target binding and the observed cellular effects of the compound.
Pathway-Specific Reporter Assays and High-Throughput Screening
To understand how a compound affects cellular signaling, pathway-specific reporter assays are widely used. nih.govnih.gov These assays employ genetically engineered cell lines that contain a reporter gene (such as luciferase or green fluorescent protein) under the control of a promoter that is activated by a specific signaling pathway. promega.deqiagen.com By measuring the reporter gene expression, researchers can determine whether a compound activates or inhibits a particular pathway. uu.nl This approach is highly amenable to high-throughput screening (HTS), allowing for the rapid testing of a compound's effect on a wide range of signaling pathways. nih.gov
Table 1: Examples of Pathway-Specific Reporter Assays
| Signaling Pathway | Reporter Gene Construct | Typical Application in Drug Discovery |
| NF-κB Signaling | NF-κB response element-luciferase | Investigating anti-inflammatory compounds |
| Wnt/β-catenin Signaling | TCF/LEF response element-luciferase | Screening for agents targeting developmental pathways and cancer |
| Hedgehog Signaling | Gli-responsive element-luciferase | Identifying inhibitors for certain types of cancer |
| MAPK/ERK Signaling | Serum response element (SRE)-luciferase | Evaluating compounds for effects on cell proliferation and differentiation |
Cellular Phenotype Analysis (e.g., cell cycle progression, apoptosis induction, differentiation)
Observing the phenotypic changes in cells following treatment with a compound provides valuable insights into its mechanism of action. uq.edu.au Key cellular processes that are often analyzed include cell cycle progression, apoptosis (programmed cell death), and cellular differentiation. ru.nlbdbiosciences.com
Cell Cycle Progression: Flow cytometry analysis of DNA content is a standard method to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). nih.gov A compound that causes cell cycle arrest at a specific phase can indicate interference with the machinery that controls cell division. nih.gov
Apoptosis Induction: The induction of apoptosis is a desired outcome for many anti-cancer drugs. Assays to detect apoptosis include the TUNEL assay, which detects DNA fragmentation, and staining with Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis. bdbiosciences.comnih.gov The activation of caspases, key enzymes in the apoptotic cascade, can also be measured. nih.gov
Cellular Differentiation: Some compounds may induce cells to differentiate into a more specialized and often less proliferative state. This can be assessed by monitoring the expression of differentiation-specific markers or observing morphological changes characteristic of the differentiated cell type.
In Vivo Animal Models for Mechanistic Insight into this compound Effects
While in vitro assays provide valuable mechanistic information, in vivo animal models are indispensable for understanding the physiological and pathological effects of a drug candidate in a whole organism. researchgate.netijnrd.org
Selection of Animal Models and Rationale for Investigating Specific Biological Systems
The choice of an appropriate animal model is critical for the relevance of preclinical findings. frontiersin.orgnih.gov Rodent models, such as mice and rats, are commonly used due to their genetic tractability, relatively short lifespan, and well-characterized physiology. frontiersin.orgeddc.sg The selection of a specific model depends on the biological system being investigated. For example, in oncology research, human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used to evaluate anti-tumor efficacy. researchgate.neteddc.sg For studying metabolic diseases, genetically modified models that spontaneously develop conditions like diabetes or obesity are often employed. ijnrd.orgpharmaron.com The rationale for selecting a particular model is based on its ability to mimic the human disease state and provide a relevant context for evaluating the drug's mechanism of action. nih.gov
Table 2: Common Animal Models in Preclinical Research
| Disease Area | Common Animal Models | Rationale |
| Oncology | Human tumor xenografts in immunodeficient mice | To assess efficacy against human cancers in an in vivo environment |
| Inflammatory Diseases | Collagen-induced arthritis in mice | To model rheumatoid arthritis and test anti-inflammatory agents |
| Neurological Disorders | 6-hydroxydopamine (6-OHDA) lesion model in rats | To mimic Parkinson's disease and evaluate neuroprotective or symptomatic treatments unica.it |
| Metabolic Diseases | Zucker Diabetic Fatty (ZDF) rats | A genetic model of type 2 diabetes and obesity ijnrd.org |
Biomarker Identification and Validation in Animal Studies
Biomarkers are measurable indicators that can be used to assess the pharmacological response to a drug. researchgate.netmdpi.com In animal studies, the identification and validation of biomarkers are crucial for several reasons. They can provide evidence of target engagement and pathway modulation in vivo, help to establish a dose-response relationship, and potentially serve as early indicators of efficacy. researchgate.netbiorxiv.orgembopress.org Biomarkers can be molecular (e.g., changes in gene or protein expression in tissues), cellular (e.g., reduction in tumor cell proliferation), or physiological (e.g., changes in blood pressure or glucose levels). researchgate.net The validation of these biomarkers in preclinical animal models is a critical step before they can be considered for use in clinical trials. nih.gov
Pharmacodynamic Biomarker Assessment (e.g., target occupancy, pathway modulation)
Information regarding the assessment of pharmacodynamic biomarkers for this compound is not available in the public domain based on the conducted searches. Pharmacodynamic biomarkers are crucial for understanding a drug's mechanism of action and its effects on the body. drugtargetreview.comwuxiapptec.comnih.gov These markers can indicate target engagement, pathway modulation, and downstream biological effects. saretius.com Methodologies for such assessments often involve techniques like Positron Emission Tomography (PET) for target occupancy studies in the brain and various molecular assays to measure changes in specific biological pathways. researchgate.netnih.gov
Target Occupancy
No studies detailing the target occupancy of this compound were identified. Target occupancy studies are essential to determine the extent to which a drug binds to its intended biological target at various dose levels. nih.govnih.gov This information is critical for selecting appropriate doses for further clinical investigation. nih.gov PET imaging is a common method used to quantify target occupancy in preclinical and clinical settings. researchgate.netmdpi.comd-nb.info
Pathway Modulation
There is no available research describing the modulation of specific cellular or signaling pathways by this compound in either in vitro or animal models. Pathway modulation studies investigate how a compound affects biological pathways related to its therapeutic target. nih.govresearchgate.net These studies can involve a variety of techniques, including gene expression analysis, protein phosphorylation assays, and measurement of downstream signaling molecules to elucidate the drug's mechanism of action. frontiersin.org
Data Tables
Due to the absence of specific research data for this compound, no data tables can be generated.
Advanced Analytical Methodologies for Edan Hydrochloride Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment of Edan Hydrochloride
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and verifying its purity by detecting and identifying any potential impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules like this compound. While specific NMR data for this compound is not extensively detailed in publicly available literature, the analysis would typically involve dissolving the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), to not interfere with the proton signals of the analyte.
¹H NMR would be utilized to determine the number and types of protons and their neighboring environments, providing critical information about the aromatic and other structural regions of the molecule. ¹³C NMR spectroscopy would complement this by identifying the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the compound. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, ultimately confirming the complete molecular structure of this compound.
Mass spectrometry (MS) is a key analytical tool for confirming the molecular weight and elemental composition of this compound. Through various ionization techniques, the molecule is converted into gas-phase ions, which are then separated based on their mass-to-charge ratio (m/z).
The resulting mass spectrum provides the molecular ion peak, which corresponds to the molecular weight of the compound, offering definitive identification. High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the elemental formula with high accuracy. Fragmentation patterns observed in the mass spectrum, often induced by techniques like tandem mass spectrometry (MS/MS), offer additional structural information by revealing the composition of different parts of the molecule. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center is a valuable resource for reference mass spectra. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups present in this compound and for quantification purposes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. Each type of bond and functional group absorbs at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint. For the active moiety of this compound, which is acetylsalicylic acid, characteristic IR absorption bands would be observed. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The acetylsalicylic acid moiety of this compound contains a chromophore (the benzene (B151609) ring and carbonyl groups) that absorbs UV light at specific wavelengths. nih.gov The maximum absorption wavelength can be used for qualitative identification and, according to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for quantitative analysis.
| Spectroscopic Data for the Active Moiety of this compound (Acetylsalicylic Acid) | |
| Technique | Data |
| UV Maximum Absorption | 275 nm (in ether) nih.gov |
| IR Spectrum Reference | Coblentz Society Spectral Collection: 5063 nih.gov |
Chromatographic Separation and Quantification Techniques for this compound
Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like this compound. A typical HPLC method involves a stationary phase, a mobile phase, a pump to pass the mobile phase through the column, and a detector to identify the analyte.
For the active moiety, acetylsalicylic acid, an established HPLC method utilizes a reversed-phase column with ultraviolet (UV) detection. nih.gov Method development would involve optimizing the mobile phase composition (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities. Validation of the method would ensure its accuracy, precision, linearity, and robustness for reliable quantification.
| Example HPLC Method for the Active Moiety of this compound (Acetylsalicylic Acid) | |
| Parameter | Condition |
| Technique | High-Performance Liquid Chromatography (HPLC) nih.gov |
| Detector | Ultraviolet (UV) nih.gov |
| Detection Wavelength | 237 nm nih.gov |
| Matrix | Blood (plasma) nih.gov |
| Limit of Quantitation | 20 ng/mL nih.gov |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Since this compound itself is a salt and thus non-volatile, direct analysis by GC is not feasible. However, GC can be employed for the analysis of volatile impurities or for the analysis of this compound after a derivatization step. Derivatization is a chemical reaction that converts the non-volatile analyte into a volatile derivative that can be readily analyzed by GC. For instance, esterification of the carboxylic acid group would increase its volatility. The choice of derivatizing agent and reaction conditions would be critical for a successful GC method.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for the separation of enantiomers in the pharmaceutical industry. selvita.comnih.gov For chiral compounds like this compound, separating enantiomers is crucial as different stereoisomers can exhibit varied pharmacological activities. shimadzu.com SFC offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster analysis and equilibration times, reduced consumption of toxic organic solvents, and lower costs. chromatographyonline.comfagg.be
The technique utilizes a mobile phase, most commonly carbon dioxide (CO₂), which is brought to a supercritical state by exceeding its critical temperature (31.1 °C) and pressure (7.38 MPa). chromatographyonline.com In this state, the CO₂ exhibits properties of both a liquid and a gas, such as low viscosity and high diffusivity, which contribute to highly efficient separations with low back pressure. chromatographyonline.com To analyze more polar compounds and improve peak shape, organic modifiers like methanol, ethanol (B145695), or isopropanol (B130326) are often added to the CO₂ mobile phase. chromatographyonline.comchiraltech.com
The separation of enantiomers is achieved using a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs are widely used and have demonstrated high success rates in resolving a broad range of chiral molecules. chiraltech.com For basic compounds, the addition of a small amount of a basic additive, such as diethylamine (B46881) (DEA), to the co-solvent can be beneficial for achieving better resolution and peak shape. chiraltech.com The combination of advanced instrumentation and particle technology in SFC allows for the development of high-throughput, ultra-fast chiral separations, sometimes achieving resolution in under a minute. chromatographyonline.com
Table 1: Typical Parameters for Chiral SFC Method Development
| Parameter | Description | Typical Values/Options | Rationale |
|---|---|---|---|
| Mobile Phase | Supercritical fluid | Carbon Dioxide (CO₂) | Green, non-toxic solvent with favorable physicochemical properties. selvita.com |
| Co-solvent/Modifier | Organic solvent mixed with CO₂ to modify polarity. | Methanol, Ethanol, Isopropanol | Increases mobile phase strength to elute polar analytes. chromatographyonline.comchiraltech.com |
| Stationary Phase | Column packing material that enables separation. | Chiral Stationary Phases (CSPs), often polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives). | Provides stereospecific interactions necessary to separate enantiomers. chiraltech.com |
| Additive | Modifies mobile phase to improve peak shape. | For basic compounds: Diethylamine (DEA), Triethylamine (TEA). For acidic compounds: Trifluoroacetic Acid (TFA). | Minimizes undesirable interactions between the analyte and stationary phase. chiraltech.com |
| Temperature | Column and fluid temperature. | Typically 35-40 °C | Influences fluid density and viscosity, affecting retention and selectivity. nih.gov |
| Backpressure | Pressure maintained on the system post-column. | Typically 100-150 bar | Ensures the mobile phase remains in a supercritical or subcritical state. researchgate.net |
Crystallographic Studies of this compound
Crystallographic techniques are indispensable for understanding the three-dimensional structure of pharmaceutical compounds at the atomic level.
X-ray Diffraction (XRD) is a primary analytical method for determining the solid-state structure of a crystalline material like this compound. americanpharmaceuticalreview.com The technique relies on the principle that X-rays are diffracted by the ordered arrangement of atoms within a crystal lattice, producing a unique diffraction pattern. drawellanalytical.com This pattern serves as a distinctive fingerprint for a specific crystalline form. americanpharmaceuticalreview.com
For pharmaceutical substances, X-ray Powder Diffraction (XRPD) is commonly employed during solid form screening to identify and differentiate between various crystalline forms, such as polymorphs or salts. americanpharmaceuticalreview.com It is a powerful tool for ensuring the correct and consistent solid form of an active pharmaceutical ingredient is used in development. americanpharmaceuticalreview.com
In cases where obtaining a single crystal of a parent compound is difficult, converting it to a salt, such as a hydrochloride salt, can often facilitate the growth of high-quality crystals suitable for single-crystal X-ray diffraction analysis. nih.gov A single-crystal XRD experiment provides the most definitive structural information, including bond lengths, bond angles, and the precise three-dimensional arrangement of the molecules in the crystal lattice. rsc.org This detailed structural knowledge is foundational for understanding a compound's physicochemical properties.
Table 2: Crystallographic Data Example for a Hydrochloride Salt (Diphenhydramine HCl)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | rsc.org |
| Space Group | Pn2₁a | rsc.org |
| Unit Cell Dimensions | a = 10.592(2) Å, b = 10.761 (2) Å, c = 14.280(2) Å | rsc.org |
| Volume (V) | 1627.6(8) ų | rsc.org |
| Molecules per Unit Cell (Z) | 4 | rsc.org |
| Molecular Conformation | Almost eclipsed geometry for the oxydimethyleneamino moiety | rsc.org |
This table illustrates the type of data obtained from a single-crystal XRD study, using diphenhydramine (B27) hydrochloride as a representative example.
To understand how a compound like this compound exerts its effects at a molecular level, it is essential to analyze its interaction with its biological target, which is often a protein. researchgate.net Co-crystallization is a key technique used for this purpose. nih.gov The method involves crystallizing the target protein in the presence of the ligand (this compound), forming a stable protein-ligand complex. researchgate.netnih.gov
These complex crystals are then subjected to X-ray diffraction analysis. The resulting electron density map reveals not only the structure of the protein but also the precise location and conformation of the bound ligand within the active site. nih.gov This allows for a detailed analysis of the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand in the binding pocket. researchgate.net Such information is critical for structure-based drug design, enabling the rational optimization of a compound's potency and selectivity. researchgate.net Co-crystallization is often preferred over alternative methods like crystal soaking when large conformational changes in the protein are expected upon ligand binding. mdpi.com
Table 3: Comparison of Ligand-Soaking and Co-crystallization Techniques
| Feature | Co-crystallization | Ligand Soaking |
|---|---|---|
| Process | Protein and ligand are mixed prior to crystallization trials. nih.gov | Ligand is introduced into a solution containing pre-formed apo-protein crystals. nih.gov |
| Accuracy | Generally considered more accurate for determining the correct ligand-binding position. nih.gov | The ligand may sometimes bind to sites formed by crystal packing rather than the true active site. |
| Protein Conformation | Can capture large conformational changes induced by ligand binding. | Best suited for instances where minimal or small conformational changes are expected. mdpi.com |
| Optimization | Often requires extensive screening to find new crystallization conditions for each protein-ligand complex. mdpi.com | Uses established conditions for the apo-protein crystals, making it simpler for screening multiple ligands. mdpi.com |
| Time & Cost | More time-consuming and costly. nih.gov | Generally faster and less resource-intensive. researchgate.net |
Electrochemical Methods for this compound Characterization
Electrochemical methods are valuable for characterizing the redox properties of electroactive molecules such as this compound. dntb.gov.ua Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS) can provide significant insights into the compound's behavior at an electrode-solution interface. mdpi.comnih.gov
Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current, which can reveal the oxidation and reduction potentials of a compound. researchgate.net The data can be used to determine the reversibility of electron transfer processes and to investigate reaction mechanisms, such as whether a process is controlled by diffusion of the analyte to the electrode or by its adsorption onto the electrode surface. researchgate.netbiologic.net The electrochemical behavior can be influenced by experimental conditions such as the pH of the electrolyte solution and the material of the working electrode (e.g., glassy carbon, gold, platinum). mdpi.comresearchgate.net
These methods are not only used for fundamental characterization but also for developing quantitative analytical methods for determining the concentration of a substance in various matrices. electrochemsci.org
Table 4: Overview of Electrochemical Characterization Techniques
| Technique | Information Provided | Application for this compound |
|---|---|---|
| Cyclic Voltammetry (CV) | Oxidation/reduction potentials, reversibility of redox reactions, reaction kinetics (adsorption vs. diffusion control). researchgate.netbiologic.net | Characterizing the fundamental redox behavior of the molecule. |
| Differential Pulse Voltammetry (DPV) | High sensitivity for quantitative analysis, determination of peak potentials. nih.gov | Developing sensitive analytical methods for the quantification of this compound. |
| Electrochemical Impedance Spectroscopy (EIS) | Characterization of charge transfer resistance and processes at the electrode-film interface. mdpi.com | Studying the properties of this compound interactions at modified electrode surfaces. |
Future Directions and Emerging Research Avenues for Edan Hydrochloride Studies
Application of Emerging Technologies for Deeper Mechanistic Understanding
The initial understanding of Edan hydrochloride's activity is rooted in its similarity to aspirin (B1665792), implying a mechanism related to the inhibition of cyclooxygenase (COX) enzymes. ontosight.ai However, its distinct chemical structure, featuring a diethylaminoethyl ester group, may lead to differences in its pharmacokinetics, tissue distribution, and off-target effects compared to aspirin. lookchem.com Future research can employ emerging technologies to elucidate these nuances.
Modern "omics" technologies, such as proteomics and metabolomics, could provide an unbiased, system-wide view of the cellular response to this compound. For instance, quantitative proteomics could identify novel protein binding partners beyond COX enzymes, potentially revealing unexpected mechanisms of action. Metabolomic profiling could map the metabolic fate of the compound and its downstream effects on cellular pathways with high precision.
Advanced imaging techniques, such as super-resolution microscopy and chemical probes, offer the potential to visualize the subcellular localization of this compound or its metabolites. This could help determine if the compound accumulates in specific organelles, which may correlate with its biological activity and any potential toxicity.
Furthermore, computational approaches like molecular dynamics simulations can be used to model the interaction of this compound with its targets at an atomic level. These simulations could predict the binding affinity and conformational changes induced in target proteins, offering insights that are difficult to obtain through traditional experimental methods alone.
Potential for Development of this compound as a Chemical Biology Tool
Chemical biology utilizes small molecules to study and manipulate biological systems. pubcompare.ai1mg.com this compound possesses properties that could be exploited for its development as a chemical biology tool. Its core structure, a modified version of a widely studied pharmacophore (salicylate), provides a validated starting point.
One avenue of development is the creation of "clickable" derivatives of this compound. By incorporating a bioorthogonal handle, such as an alkyne or azide (B81097) group, researchers could use click chemistry to attach fluorescent dyes, affinity tags (like biotin), or other reporter molecules. Such tagged versions of this compound would enable a variety of experiments, including:
Target Identification: Pull-down assays using a biotinylated this compound probe could isolate its binding partners from cell lysates, confirming known targets and identifying novel ones.
Visualization of Drug Distribution: A fluorescently-labeled this compound could be used in live-cell imaging to track its uptake, distribution, and accumulation within cells and tissues in real-time.
Mechanism of Action Studies: Probes based on this compound could be used in activity-based protein profiling (ABPP) to identify the specific enzymes it interacts with in a complex biological sample.
The development of such tools would transform this compound from a potential therapeutic into a sophisticated probe for dissecting complex biological processes related to inflammation, pain, and potentially other undiscovered pathways.
Exploration of Unexplored Biological Pathways and Molecular Interactions
While the primary hypothesis for this compound's action is through the COX pathway, its unique chemical structure warrants investigation into other biological activities. ontosight.ailookchem.com The diethylaminoethyl ester moiety could influence its interaction with various receptors, ion channels, or enzymes that are not affected by aspirin.
Future research should focus on screening this compound against a broad range of biological targets to identify any unexplored activities. High-throughput screening (HTS) campaigns using large panels of assays for different enzyme families, receptors, and cellular phenotypes could uncover unexpected "hits." For example, the tertiary amine in the structure might facilitate interactions with neurotransmitter systems or other signaling pathways not typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Studies on the hydrolysis of this compound have shown it breaks down into diethylaminoethyl salicylate (B1505791) hydrochloride and salicylic (B10762653) acid. acs.org The unique kinetics and products of its degradation in different biological compartments could lead to distinct biological effects. acs.org For instance, the release of diethylaminoethyl salicylate might have its own pharmacological profile. Investigating the activity of its primary metabolites is a crucial and unexplored area of research.
Furthermore, genetic screening approaches, such as CRISPR-Cas9-based screens, could identify genes that either enhance or suppress cellular sensitivity to this compound. This could reveal entire signaling pathways or protein complexes that are modulated by the compound, providing a roadmap for more detailed mechanistic studies and potentially identifying patient populations that would be most likely to respond to the drug.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing Edan hydrochloride in laboratory settings?
- Methodological Answer : Synthesis of this compound should follow validated protocols for hydrochloride salt formation, such as acid-base reactions under controlled pH and temperature. Characterization requires multi-modal analytical techniques:
- HPLC for purity assessment (≥95% recommended for in vitro studies) .
- NMR spectroscopy (¹H/¹³C) and FTIR to confirm structural integrity and functional groups.
- Thermogravimetric analysis (TGA) to evaluate stability under varying temperatures.
- Researchers should cross-validate results with reference standards and document deviations using frameworks like the Experimental Design matrix outlined in hydrogel studies for related compounds .
Q. What safety protocols are critical when handling this compound in laboratory environments?
- Methodological Answer : Adopt protocols from structurally similar compounds (e.g., Amantadine hydrochloride):
- Personal Protective Equipment (PPE) : Nitrile gloves (tested via manufacturer compatibility charts), lab coats, and safety goggles .
- Engineering Controls : Use fume hoods for powder handling to minimize inhalation risks .
- Decontamination : Ethanol-based solutions for spills; avoid aqueous methods if the compound is hygroscopic.
- Emergency Procedures : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Prioritize sensitivity and specificity:
- LC-MS/MS for trace-level detection in plasma or tissue homogenates, with deuterated internal standards to correct matrix effects.
- UV-Vis spectroscopy for rapid concentration estimation in purified solutions (validate against HPLC) .
- Sample Preparation : Solid-phase extraction (SPE) with C18 columns to isolate this compound from interferents.
Advanced Research Questions
Q. How can researchers design robust in vivo studies to evaluate the pharmacokinetic profile of this compound?
- Methodological Answer :
- Animal Models : Select species with metabolic pathways analogous to humans (e.g., rodents for preliminary studies, non-human primates for translational validation).
- Dosing Regimens : Use factorial design to optimize dose-response curves, incorporating controls for vehicle effects .
- Data Collection : Serial blood sampling paired with compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption half-life and bioavailability.
- Ethical Compliance : Obtain institutional review board (IRB) approval and adhere to ARRIVE guidelines for reporting .
Q. How should contradictory data on this compound’s mechanism of action be resolved?
- Methodological Answer :
- Source Analysis : Compare experimental conditions (e.g., cell lines, assay pH) across studies to identify confounding variables .
- Orthogonal Validation : Replicate key findings using alternative methods (e.g., siRNA knockdown alongside pharmacological inhibitors).
- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to assess reproducibility trends .
- Document unresolved contradictions as limitations and propose follow-up studies in the conclusion section .
Q. What strategies mitigate formulation challenges for this compound in topical drug delivery systems?
- Methodological Answer :
- Excipient Screening : Test viscosity-reducing agents (e.g., poloxamers) to improve solubility without altering stability .
- Accelerated Stability Studies : Store formulations at 25°C/60% RH and 40°C/75% RH for 3–6 months, monitoring degradation via HPLC .
- Permeation Enhancers : Incorporate terpenes or lipid nanoparticles to enhance skin penetration in burn treatment models .
Q. How can researchers formulate a high-impact research question about this compound’s neuropharmacological potential?
- Methodological Answer :
- Gap Analysis : Use tools like PubMed’s “Similar Articles” feature to identify understudied pathways (e.g., NMDA receptor modulation vs. dopamine reuptake) .
- Scope Refinement : Frame questions around specificity (e.g., “How does this compound affect synaptic plasticity in hippocampal neurons under hypoxic conditions?”) .
- Feasibility Check : Pilot assays to confirm detectable effects within resource constraints (e.g., patch-clamp electrophysiology for ion channel activity) .
Data Presentation Guidelines
- Tables : Include raw data (appendix) and processed results (body) with statistical metrics (mean ± SD, p-values). Example:
| Concentration (µM) | Viability (%) | p-value vs. Control |
|---|---|---|
| 10 | 85 ± 3.2 | 0.07 |
| 50 | 62 ± 4.1 | 0.002 |
- Figures : Label axes clearly and cite sources for non-original schematics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
